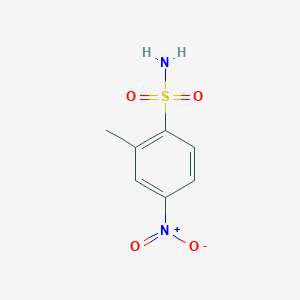

2-Methyl-4-nitrobenzene-1-sulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Methyl-4-nitrobenzene-1-sulfonamide and its derivatives can involve several methods, including direct sulfonation, nitration, and subsequent modifications. One notable approach for the preparation of similar sulfonamide structures includes alkylation reactions, where 2- and 4-Nitrobenzenesulfonamides, prepared from primary amines, undergo smooth alkylation to yield N-alkylated sulfonamides in near-quantitative yields. These sulfonamides can be deprotected via Meisenheimer complexes, offering a versatile pathway for secondary amine production (Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).

Molecular Structure Analysis

The molecular structure and conformational properties of compounds similar to this compound have been studied extensively. For instance, research on para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide reveals the existence of multiple conformers. These studies provide insights into the spatial arrangement of atoms, bond lengths, angles, and potential energy surfaces that define the molecule's geometry and stability (Petrov et al., 2008).

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its utility in organic synthesis. Its reactivity allows for the creation of complex molecular structures, such as sultams and benzothiazoles, through redox-neutral and atom-economical processes. Such reactions leverage the compound's functional groups to form new bonds and molecular frameworks with high yield and specificity (Nguyen & Retailleau, 2017).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are crucial for its application in material science and synthesis. X-ray diffraction studies offer detailed information on the crystalline structure, revealing the spatial arrangement of atoms and the molecular conformation in solid state. Such analysis aids in understanding the compound's behavior in various solvents and conditions (Stenfors & Ngassa, 2021).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different reagents, stability under various conditions, and the mechanisms of its reactions, are essential for its application in synthesis. Studies focusing on the electrochemical behavior and redox properties provide insights into how the compound interacts in chemical reactions, influencing the development of new synthetic methodologies and the optimization of existing ones (Asirvatham & Hawley, 1974).

Applications De Recherche Scientifique

Versatility in Chemistry

- Alkylation and Deprotection : 2- and 4-Nitrobenzenesulfonamides, including 2-Methyl-4-nitrobenzene-1-sulfonamide, are used in alkylation processes. They undergo smooth alkylation, providing a method for preparing N-alkylated sulfonamides in high yields. These compounds can be easily deprotected to yield secondary amines, showcasing their versatility in chemical synthesis (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).

Biochemical Insights

- Carbonic Anhydrase Inhibition : Studies have identified the role of N-substituted and unsubstituted 4-nitrobenzenesulfonamides in inhibiting carbonic anhydrase. These compounds, including this compound, exhibit characteristics valuable in understanding and potentially manipulating biochemical pathways (Duffel et al., 1986).

Electrochemical Behavior

- Redox Behavior : Electrochemical studies have been conducted on compounds like this compound. These studies provide insights into the redox behavior of such compounds, offering valuable information for their application in electrochemistry and materials science (Asirvatham & Hawley, 1974).

Pharmacological Research

- Cancer Cell Apoptosis : Sulfonamide derivatives, including this compound, have been synthesized and evaluated for their anticancer activity. These compounds have shown potential in inducing apoptosis in cancer cells, demonstrating their importance in medical research (Cumaoğlu et al., 2015).

Green Chemistry

- Synthesis of Sulfonamides and Sulfones : Using paired electrochemical methods, compounds like this compound are employed in the synthesis of new sulfonamides and sulfones. This approach emphasizes the importance of environmentally friendly synthesis methods in chemistry (Mokhtari, Nematollahi, & Salehzadeh, 2018).

Antimicrobial Properties

- Inhibiting Bacterial Growth : Sulfonamide derivatives, including this compound, have been synthesized and tested for their antimicrobial properties. Their ability to inhibit bacterial growth underlines their potential in addressing antibiotic resistance and infectious diseases (Saleem et al., 2018).

Molecular Dynamics

- Conformational Analysis : Studies involving gas electron diffraction and quantum chemical calculations on methylbenzene sulfonamides, which include this compound, provide insights into their molecular structure and conformation. This information is crucial for understanding their reactivity and interaction in various chemical processes (Petrov et al., 2008).

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-4-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs.

Mode of Action

This compound, a secondary sulfonamide, binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the zinc ion (Zn(ii)) in the active site of CA . This binding reaction is linked to the deprotonation of the amino group and protonation of the Zn(ii)-bound hydroxide .

Biochemical Pathways

The binding of this compound to carbonic anhydrase affects the enzyme’s ability to catalyze the reversible reaction of carbon dioxide and water to bicarbonate and protons . This can impact various biochemical pathways, particularly those involving pH regulation and carbon dioxide transport.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the binding affinity of sulfonamides to carbonic anhydrase can show a U-shape dependence on pH .

Safety and Hazards

2-Methyl-4-nitrobenzene-1-sulfonamide is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also a suspected carcinogen with experimental tumorigenic data .

Analyse Biochimique

Biochemical Properties

2-Methyl-4-nitrobenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as sulfonamide hydrolase, which catalyzes the hydrolysis of sulfonamide bonds. The interaction between this compound and sulfonamide hydrolase involves the binding of the compound to the active site of the enzyme, leading to the cleavage of the sulfonamide bond . Additionally, this compound can interact with proteins that contain nitro groups, forming covalent bonds that can alter the protein’s function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, this compound can inhibit the activity of protein kinases, leading to changes in phosphorylation patterns and subsequent alterations in gene expression . Furthermore, this compound can impact cellular metabolism by interfering with metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity through competitive or non-competitive inhibition . Additionally, this compound can form covalent bonds with biomolecules, leading to irreversible inhibition of enzyme activity. These interactions can result in changes in gene expression, as the inhibition of key enzymes can alter the cellular environment and trigger compensatory mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, depending on its affinity for particular cellular components.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and impact cellular respiration.

Propriétés

IUPAC Name |

2-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRWKUUAOATUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309527 | |

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22952-19-8 | |

| Record name | NSC212234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)